molecular formula C12H13NO5 B7940599 2-(Cyclobutylmethoxy)-5-nitrobenzoic acid

2-(Cyclobutylmethoxy)-5-nitrobenzoic acid

Cat. No.: B7940599
M. Wt: 251.23 g/mol
InChI Key: MNVNOFGQNNUITL-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-5-nitrobenzoic acid is an organic compound characterized by a cyclobutylmethoxy group attached to a benzoic acid core, with a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethoxy)-5-nitrobenzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Formation of Cyclobutylmethanol: Cyclobutylmethanol is synthesized separately through the reduction of cyclobutanone using sodium borohydride in methanol.

    Esterification: The cyclobutylmethanol is then esterified with the nitrated benzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester intermediate.

    Hydrolysis: Finally, the ester intermediate is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification processes to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Amine Derivative: Formed from the reduction of the nitro group.

    Alcohol Derivative: Formed from the reduction of the carboxylic acid group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-(Cyclobutylmethoxy)-5-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)-5-nitrobenzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The nitro group can interact with the active sites of enzymes, leading to inhibition of their activity.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

  • 2-(Cyclopropylmethoxy)-5-nitrobenzoic acid
  • 2-(Cyclopentylmethoxy)-5-nitrobenzoic acid
  • 2-(Cyclohexylmethoxy)-5-nitrobenzoic acid

Comparison:

  • Structural Differences: The primary difference lies in the size and shape of the cycloalkyl group attached to the methoxy moiety.
  • Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects imparted by the different cycloalkyl groups.
  • Applications: While all these compounds may have similar applications, the specific properties and efficacy can differ, making 2-(Cyclobutylmethoxy)-5-nitrobenzoic acid unique in its potential uses.

Properties

IUPAC Name

2-(cyclobutylmethoxy)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-12(15)10-6-9(13(16)17)4-5-11(10)18-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVNOFGQNNUITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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